molecular formula C12H11F3N2O B12273763 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)-

3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)-

Cat. No.: B12273763
M. Wt: 256.22 g/mol
InChI Key: WCNKAAHIWAWZJT-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C12H11F3N2O/c1-7-3-4-9(5-8(7)2)17-11(18)6-10(16-17)12(13,14)15/h3-5H,6H2,1-2H3

InChI Key

WCNKAAHIWAWZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- typically involves the reaction of ethyl acetoacetate with 3,4-dimethylphenylhydrazine hydrochloride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, with glacial acetic acid as a catalyst . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazole and dihydropyrazole derivatives, which can have different biological activities and chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3H-Pyrazol-3-one showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggested that modifications to the phenyl group enhance activity against gram-positive bacteria .

Anticancer Properties

Several studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, a series of synthesized pyrazole compounds were tested against human cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer). Results indicated that certain derivatives exhibited cytotoxic effects, with IC50_{50} values significantly lower than standard chemotherapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. One notable case involved the evaluation of a series of pyrazole compounds in animal models of inflammation. The results showed a marked reduction in paw edema in treated groups compared to controls, suggesting potential for development into anti-inflammatory drugs .

Pesticidal Activity

Pyrazole compounds are increasingly utilized in agriculture as pesticides. Research has shown that derivatives of 3H-Pyrazol-3-one can effectively target agricultural pests while being less harmful to beneficial insects. Field trials demonstrated significant pest control efficacy with minimal environmental impact .

Dyes and Pigments

The compound has also been explored for use in dyes and pigments due to its vibrant color profiles and stability under various conditions. Specifically, it is used in formulating color additives for plastics and textiles. Regulatory assessments confirmed its safety for use in consumer products .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity against E. coli
Anticancer activity against MCF-7 cells
Anti-inflammatory effects in animal models
Agricultural SciencePesticidal efficacy in field trials
Material ScienceDyes and pigments for plastics

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activities against various pathogens using disc diffusion methods.
    • Results indicated that certain modifications to the pyrazole core significantly enhanced antibacterial activity.
  • Cancer Cell Line Testing :
    • A group of pyrazole derivatives was tested on different cancer cell lines to assess cytotoxicity.
    • Compounds showed IC50_{50} values below those of established chemotherapeutics, indicating promising anticancer potential.
  • Pesticide Development :
    • Field trials were conducted using a new formulation based on pyrazole derivatives.
    • The results indicated effective pest control with reduced toxicity to non-target species.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as inflammation and pain perception . The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3H-Pyrazol-3-one,2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- imparts unique chemical and biological properties to the compound. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable scaffold for drug development and other applications .

Biological Activity

3H-Pyrazol-3-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 3H-Pyrazol-3-one, 2-(3,4-dimethylphenyl)-2,4-dihydro-5-(trifluoromethyl)- is particularly notable for its potential applications in treating various diseases. This article provides a detailed examination of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H12F3N2O
  • Molecular Weight : 258.24 g/mol

The presence of the trifluoromethyl group and the dimethylphenyl moiety contributes to its unique chemical properties and biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae8 µg/mL
Aspergillus niger64 µg/mL

The compound exhibited a broad spectrum of activity, with MIC values comparable to standard antibiotics. This suggests that the structural modifications present in this pyrazole derivative enhance its antimicrobial potency.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the phenyl ring significantly influence biological activity. Electron-donating groups tend to enhance antimicrobial properties, while electron-withdrawing groups may reduce efficacy. For example, compounds with methyl or methoxy groups showed improved activity compared to those with halogen substituents .

Antioxidant Activity

In addition to antimicrobial properties, pyrazole derivatives are known for their antioxidant capabilities. The compound was evaluated using DPPH radical scavenging assays, revealing moderate antioxidant activity. The presence of the pyrazole ring is believed to contribute to this effect by stabilizing free radicals through resonance .

Case Study 1: Antimicrobial Evaluation

A study conducted by Umesha et al. involved synthesizing various pyrazole derivatives, including the target compound. The researchers found that modifications at the 5-position of the pyrazole ring significantly affected antibacterial activity against Staphylococcus aureus and E. coli. The most active derivatives contained electron-donating groups at this position .

Case Study 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another study focused on DHODH inhibition by pyrazole derivatives, highlighting their potential as immunosuppressive agents. The target compound was tested alongside other analogs and demonstrated significant inhibition in vitro, suggesting a mechanism that could be leveraged for therapeutic applications in autoimmune disorders .

Q & A

Q. What are the optimal synthetic routes for 3H-Pyrazol-3-one derivatives with trifluoromethyl and dimethylphenyl substituents?

Methodological Answer: Synthesis of trifluoromethyl-substituted pyrazolones typically involves cyclocondensation of hydrazines with β-keto esters or amides. For example, describes a multi-step protocol using tetrazole intermediates and coumarin derivatives to form structurally complex pyrazolones. Key steps include:

  • Step 1: Preparation of β-keto ester precursors with trifluoromethyl groups.
  • Step 2: Cyclization using hydrazine derivatives under acidic or basic conditions.
  • Step 3: Functionalization via coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Critical Parameters:

  • Temperature control (<60°C) to avoid decomposition of the trifluoromethyl group.
  • Solvent selection (e.g., ethanol or DMF) to balance reactivity and solubility .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: The trifluoromethyl group (-CF₃) causes splitting in adjacent proton signals (e.g., δ 3.5–4.5 ppm for dihydro-pyrazole protons).
    • ¹³C NMR: CF₃ groups appear as quartets (δ ~120 ppm, J ≈ 270 Hz) due to coupling with fluorine.
  • IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm core functionalities.
  • Mass Spectrometry: High-resolution MS (HRMS) distinguishes isotopic patterns for Cl/Br vs. CF₃ groups. and provide reference molecular weights (e.g., C₁₀H₁₀N₂O at 174.1992 g/mol) for validation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:

  • Deactivates the pyrazole ring toward electrophilic substitution.
  • Enhances stability of intermediates in palladium-catalyzed couplings (e.g., Heck or Suzuki reactions).

Case Study:
highlights similar compounds where -CF₃ improves regioselectivity in aryl-aryl bond formation. Optimize by:

  • Using bulky ligands (e.g., XPhos) to mitigate steric hindrance from the dimethylphenyl group.
  • Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reaction rates and yields .

Q. How to address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Purity Issues: Residual solvents (e.g., DMSO) in biological assays can skew results. Use HPLC (≥95% purity, ) with UV detection at 254 nm.
  • Solubility Variability: The trifluoromethyl group increases hydrophobicity. Pre-solubilize in DMSO (≤0.1% v/v) to avoid aggregation.
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. emphasizes dose-response curves with IC₅₀ values for comparative analysis .

Q. What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite with the following parameters:
    • Protein Preparation: Remove water molecules and add hydrogens (pH 7.4).
    • Ligand Flexibility: Account for rotational bonds in the dimethylphenyl group.
  • MD Simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-protein complexes. underscores triangulation of computational and experimental data (e.g., SPR kinetics) to validate predictions .

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